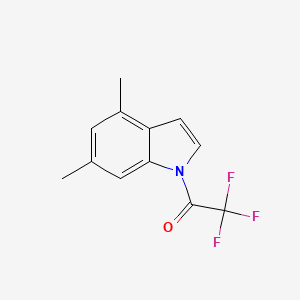

4,6-Dimethyl-1-trifluoroacetylindole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,6-Dimethyl-1-trifluoroacetylindole (4,6-DMTFI) is an organic compound with a wide range of applications in the fields of synthetic organic chemistry and biochemistry. It is a trifluoroacetylated indole derivative and has been used as a key intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. 4,6-DMTFI has also been used in the development of fluorescent probes for imaging and sensing applications.

Scientific Research Applications

Organic Synthesis: Building Blocks for Heterocycles

This compound serves as a versatile building block in organic synthesis, providing access to a variety of heterocycles . These include tryptolines, spiropyrans, indolines, oxindoles, and spirocycles, which are essential in the synthesis of natural products, pharmaceuticals, and materials science.

Asymmetric Dearomatisation Substrates

The indole core of 4,6-Dimethyl-1-trifluoroacetylindole can be used as a substrate for asymmetric dearomatisation reactions . These reactions are crucial for creating chiral centers in molecules, which is a fundamental step in the production of optically active pharmaceuticals.

Polymer and Composite Material Synthesis

Indoles, including 4,6-Dimethyl-1-trifluoroacetylindole , are used in the synthesis of polymers and composite materials with applications in energy storage and biomedical fields . The compound’s structural features may enhance the performance of these materials in terms of durability, flexibility, and conductivity.

Environmental Research: Analytical Reagent

In environmental research, 4,6-Dimethyl-1-trifluoroacetylindole could be employed as an analytical reagent . Its properties may allow for the detection and quantification of pollutants or the study of environmental processes at a molecular level.

Life Sciences: Research Reagent

The compound is utilized in life sciences as a research reagent . It can be involved in studies ranging from advanced technology research to applications in life science-related fields, such as cellular and molecular biology, where it may help in understanding cell signaling pathways and gene expression.

Mechanism of Action

Target of Action

4,6-Dimethyl-1-trifluoroacetylindole, also known as 1-(4,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethanone, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This property allows them to interact readily with their targets, leading to various biological effects .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

properties

IUPAC Name |

1-(4,6-dimethylindol-1-yl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO/c1-7-5-8(2)9-3-4-16(10(9)6-7)11(17)12(13,14)15/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBSFAXMGMRPBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CN(C2=C1)C(=O)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646542 |

Source

|

| Record name | 1-(4,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-1-trifluoroacetylindole | |

CAS RN |

75934-42-8 |

Source

|

| Record name | 1-(4,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

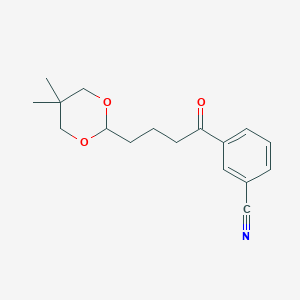

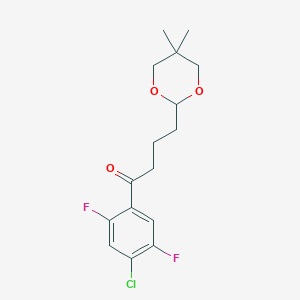

![9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene](/img/structure/B1343629.png)

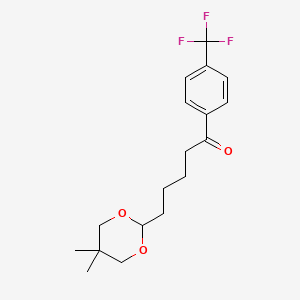

![5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]valerophenone](/img/structure/B1343633.png)